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Abstract
The determination of the primary structure of proteins—the linear sequence of amino acids—is

a cornerstone of molecular biology and biochemistry. This guide provides an in-depth technical

exploration of the history and methodology of protein sequencing, beginning with the

pioneering work of Frederick Sanger. We will delve into the chemical principles of Sanger's

reagent, 1-fluoro-2,4-dinitrobenzene (FDNB), and its application in the first-ever sequencing of

a protein, insulin. This foundational work not only earned Sanger a Nobel Prize but also

definitively established that proteins have a specific, genetically determined sequence. The

guide will then transition to the more efficient Edman degradation method and conclude with a

comparative analysis of these seminal techniques, offering field-proven insights for

researchers, scientists, and drug development professionals.

The Dawn of Protein Sequencing: The Significance
of a Defined Primary Structure
Prior to the groundbreaking work of Frederick Sanger, the scientific community lacked a

consensus on the precise chemical nature of proteins.[1] While their composition of amino

acids was known, the concept of a unique and invariant sequence for each protein was not

universally accepted.[1] Some prevalent theories even suggested that proteins were merely

complex colloidal aggregates without a fixed structure.[1]
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Sanger's elucidation of the complete amino acid sequence of insulin, a project that spanned

roughly a decade from 1945 to 1955, was a landmark achievement that fundamentally

reshaped our understanding of biology.[1][2] This monumental undertaking provided the first

concrete proof that a protein possesses a precisely defined amino acid sequence.[1] This

discovery established proteins as ordered molecules, not random polymers, and laid the

essential groundwork for understanding the intricate relationship between a protein's primary

structure and its three-dimensional conformation, which in turn dictates its biological function.

[1] This pivotal work earned Frederick Sanger his first Nobel Prize in Chemistry in 1958.[1][3]

Sanger's Reagent and the N-Terminal Labeling
Method
At the heart of Sanger's protein sequencing strategy was the use of a chemical he popularized

for this purpose: 1-fluoro-2,4-dinitrobenzene (FDNB), now widely known as Sanger's reagent.

[2][4][5]

The Chemistry of Sanger's Reagent
Sanger's reagent is a pale yellow crystalline solid with the chemical formula C₆H₃FN₂O₄.[4][6]

Its utility in protein sequencing stems from its ability to react with the N-terminal amino acid of a

polypeptide chain.[4][7] This reaction is a nucleophilic aromatic substitution, where the free α-

amino group at the N-terminus of the polypeptide attacks the carbon atom to which the fluorine

is attached in the FDNB molecule.[1][8] This displaces the fluoride ion and forms a stable,

yellow-colored 2,4-dinitrophenyl (DNP) derivative of the N-terminal amino acid.[1][8]

It is important to note that other free amino groups in the polypeptide, such as the ε-amino

group of lysine side chains, will also react with FDNB.[1] However, only the α-amino group of

the N-terminal residue will yield a DNP-amino acid that was originally at the beginning of the

chain.[1]

The Sanger Sequencing Workflow: A Destructive yet
Definitive Method
The core principle of the Sanger method is to selectively label the N-terminal amino acid,

followed by the complete hydrolysis of the polypeptide into its constituent amino acids.[1] The

labeled N-terminal amino acid can then be identified, typically by chromatography.[1]
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Experimental Protocol: N-Terminal Amino Acid Identification using Sanger's Reagent

Labeling: The purified protein or peptide is reacted with 1-fluoro-2,4-dinitrobenzene (FDNB)

under mildly alkaline conditions (e.g., in the presence of sodium bicarbonate).[7][9] This

ensures that the N-terminal α-amino group is deprotonated and acts as an effective

nucleophile. The reaction results in the formation of a DNP-polypeptide.

Hydrolysis: The DNP-polypeptide is then subjected to complete acid hydrolysis (e.g., using 6

M HCl) to break all the peptide bonds.[1][10] The covalent bond between the DNP group and

the N-terminal amino acid's α-nitrogen is resistant to this hydrolysis.[1]

Extraction and Identification: Following hydrolysis, the resulting mixture contains free amino

acids and the yellow DNP-amino acid.[1] The DNP-amino acid can be selectively extracted

from the aqueous solution using an organic solvent like ether.[9]

Chromatographic Analysis: The extracted DNP-amino acid is then identified by comparing its

chromatographic behavior (e.g., on paper chromatography or TLC) with that of known DNP-

amino acid standards.[4][7]

{ Sanger's Reagent (FDNB) |  N-terminal Amino Acid }

{ DNP-Polypeptide |  HF }

Nucleophilic Aromatic Substitution

Click to download full resolution via product page

Caption: The chemical reaction between Sanger's reagent and a polypeptide.

The "Divide and Conquer" Strategy for Sequencing
Insulin
Since the Sanger method only identifies the N-terminal residue before destroying the rest of the

peptide during hydrolysis, sequencing longer chains required a fragmentation strategy.[1]
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Sanger's approach to sequencing the two chains of insulin (the 21-amino acid A-chain and the

30-amino acid B-chain) was a meticulous process of "dividing and conquering".[2][11]

Chain Separation: The A and B chains of insulin were first separated by oxidizing the

disulfide bonds with performic acid.[1]

N-Terminal Analysis of Intact Chains: Using the FDNB method, Sanger identified glycine as

the N-terminal amino acid of the A-chain and phenylalanine as the N-terminal of the B-chain.

[1]

Partial Hydrolysis: The separated chains were then subjected to partial acid hydrolysis or

enzymatic digestion (using enzymes like trypsin, chymotrypsin, and pepsin) to generate a

complex mixture of smaller, overlapping peptide fragments.[1][2]

Fractionation of Peptides: These fragments were painstakingly separated using techniques

like paper chromatography and electrophoresis.[1][2][12]

Sequencing of Individual Fragments: Each purified fragment was then subjected to N-

terminal analysis using the FDNB method.[1]

Sequence Reconstruction: By identifying overlapping sequences between the different

fragments, the full sequence of both the A and B chains could be pieced together like a

jigsaw puzzle.[1][2]

Determination of Disulfide Bond Positions: After sequencing the linear chains, the positions

of the disulfide bonds were determined by hydrolyzing intact insulin and identifying the linked

cysteine residues.[1]
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Caption: Sanger's strategy for sequencing the insulin molecule.
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The Advent of Edman Degradation: A Stepwise
Approach
While groundbreaking, the Sanger method was incredibly labor-intensive and destructive.[1] A

significant leap forward came with the development of the Edman degradation method by Pehr

Edman in 1950. This technique allowed for the sequential removal and identification of amino

acids from the N-terminus of a peptide, a non-destructive alternative to Sanger's total

hydrolysis.[13][14]

The Chemistry of Edman Degradation
The Edman degradation process involves a three-step cycle:

Coupling: The peptide is reacted with phenylisothiocyanate (PITC), also known as Edman's

reagent, under mildly alkaline conditions. PITC reacts with the N-terminal amino group to

form a phenylthiocarbamoyl (PTC) derivative.[15][16]

Cleavage: The PTC-peptide is then treated with a strong anhydrous acid (e.g., trifluoroacetic

acid). This cleaves the N-terminal residue as a thiazolinone derivative, leaving the rest of the

peptide chain intact.[15]

Conversion and Identification: The unstable thiazolinone derivative is then converted to a

more stable phenylthiohydantoin (PTH) amino acid, which is then identified by

chromatography (typically HPLC).[15]

The shortened peptide can then be subjected to another cycle of Edman degradation to identify

the next amino acid in the sequence.[13]

Comparative Analysis: Sanger's Reagent vs. Edman
Degradation
The choice between Sanger's method and Edman degradation historically depended on the

specific analytical needs. While Sanger's method has been largely superseded for protein

sequencing, its historical importance is immense, and the comparison highlights key

advancements in biochemical techniques.[13]
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Feature Sanger's Method (FDNB) Edman Degradation (PITC)

Primary Reagent
1-fluoro-2,4-dinitrobenzene

(DNFB)
Phenylisothiocyanate (PITC)

Principle of Analysis

N-terminal residue labeling

followed by complete peptide

hydrolysis.[13]

Sequential, stepwise removal

and identification of N-terminal

residues.[13]

Sequencing Capability

Identifies only the N-terminal

amino acid. The rest of the

peptide is destroyed.[1]

Allows for the sequential

determination of multiple

residues from the N-terminus.

[17]

Throughput

Low; single residue

identification per experiment.

[13]

Higher; can perform multiple

cycles on a single sample.

Sample Consumption
High; requires a new sample

for each fragment analysis.[1]

Low; the same sample is used

for multiple cycles.[17]

Automation Entirely manual process.[1]
Can be automated in a

"sequenator".[14]

Primary Application

Pioneering method for N-

terminal identification and

initial protein sequencing.[1]

Gold standard for N-terminal

sequencing of purified proteins

and peptides.[13]

Conclusion: The Enduring Legacy of a Foundational
Technique
Sanger's work on protein sequencing was a monumental achievement that ushered in a new

era in biochemistry.[1] His method, utilizing Sanger's reagent, provided the definitive proof that

proteins have a specific primary structure, a concept that is now a fundamental tenet of

molecular biology.[1][11] While the destructive and laborious nature of the Sanger method led

to its replacement by the more efficient Edman degradation for sequential analysis, its impact

cannot be overstated.[4][13] The principles of N-terminal labeling and fragmentation strategies

developed by Sanger laid the conceptual groundwork for all subsequent protein sequencing

technologies. Understanding the history and the intricate chemistry behind Sanger's reagent
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provides invaluable context for appreciating the sophisticated high-throughput proteomic

techniques, such as mass spectrometry, that are indispensable in modern research and drug

development.[18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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References

1. creative-biolabs.com [creative-biolabs.com]

2. innovation.world [innovation.world]

3. Frederick Sanger | Biography & Facts | Britannica [britannica.com]

4. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]

5. Sanger Determines the Structure of Insulin | Research Starters | EBSCO Research
[ebsco.com]

6. solubilityofthings.com [solubilityofthings.com]

7. info.gbiosciences.com [info.gbiosciences.com]

8. Illustrated Glossary of Organic Chemistry - Sanger's reagent [chem.ucla.edu]

9. nobelprize.org [nobelprize.org]

10. FDNB Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

11. Fred Sanger, the father of DNA sequencing, cut his teeth doing protein sequencing and
snagged a Nobel in the process! [omic.ly]

12. 1958 - Fred Sanger - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]

13. pdf.benchchem.com [pdf.benchchem.com]

14. ehu.eus [ehu.eus]

15. Edman Degradation vs Sanger Sequencing - Creative Proteomics [creative-
proteomics.com]

16. Methods and Techniques for Protein Sequencing - Creative Proteomics [creative-
proteomics.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://askfilo.com/user-question-answers-chemistry/what-was-the-drawback-to-sangers-method-of-protein-38383534343932
https://www.benchchem.com/product/b1590526?utm_src=pdf-custom-synthesis
https://www.creative-biolabs.com/sanger-protein-sequencing-introduction.html
https://innovation.world/invention/insulin-structure/
https://www.britannica.com/biography/Frederick-Sanger
https://en.wikipedia.org/wiki/1-Fluoro-2,4-dinitrobenzene
https://www.ebsco.com/research-starters/history/sanger-determines-structure-insulin
https://www.ebsco.com/research-starters/history/sanger-determines-structure-insulin
https://www.solubilityofthings.com/1-fluoro-24-dinitro-benzene
https://info.gbiosciences.com/blog/dnfb-sangers-reagent-for-detection-of-free-amino-acids
http://www.chem.ucla.edu/~harding/IGOC/S/sangers_reagent.html
https://www.nobelprize.org/uploads/2018/06/sanger-lecture.pdf
https://www.pearson.com/channels/biochemistry/learn/jason/protein-techniques/fdnb
https://www.omic.ly/fred-sanger-protein-sequencing-nobel/
https://www.omic.ly/fred-sanger-protein-sequencing-nobel/
https://www2.mrc-lmb.cam.ac.uk/achievements/lmb-nobel-prizes/1958-fred-sanger/
https://pdf.benchchem.com/146/A_Comparative_Guide_to_N_Terminal_Amino_Acid_Analysis_Sanger_s_Reagent_vs_Edman_Degradation.pdf
https://www.ehu.eus/biofisica/juanma/papers/EdmanDegradation.pdf
https://www.creative-proteomics.com/resource/edman-degradation-sanger-sequencing.htm
https://www.creative-proteomics.com/resource/edman-degradation-sanger-sequencing.htm
https://www.creative-proteomics.com/resource/methods-and-techniques-for-protein-sequencing.htm
https://www.creative-proteomics.com/resource/methods-and-techniques-for-protein-sequencing.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590526?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


17. drklbcollege.ac.in [drklbcollege.ac.in]

18. What was the drawback to Sanger's method of protein sequencing? | Filo [askfilo.com]

To cite this document: BenchChem. [A Technical Guide to Protein Sequencing: From
Sanger's Reagent to Modern Methods]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1590526#history-of-sanger-s-reagent-and-protein-
sequencing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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